Cas no 39741-41-8 (2-Acetyl-1-ethylpyrrole)

2-Acetyl-1-ethylpyrrole 化学的及び物理的性質
名前と識別子
-
- 1-(1-Ethyl-1H-pyrrol-2-yl)ethanone
- 2-Acetyl-1-ethylpyrrole
- 1-(1-ethylpyrrol-2-yl)ethanone
- N-Ethyl-2-acetyl pyrrole
- N-Ethyl-2-acetylpyrrole
- 1-Ethyl-2-acetyl pyrrole
- Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)-
- 1-Ethyl-2-acetylpyrrole
- 1-Ethyl-2-acetylazole
- 1-N-Ethylpyrrole-2-yl ethanone
- VX0ULZ3H4U
- 1-(1-ethyl-1H-pyrrol-2-yl)ethan-1-one
- FEMA No. 3147
- N-Athyl-2-acetylpyrrol
- KSC494S1J
- 2-Acetyl-1-ethyl-1H-pyrrole
- HQADRFRT
-
- MDL: MFCD00191234
- インチ: 1S/C8H11NO/c1-3-9-6-4-5-8(9)7(2)10/h4-6H,3H2,1-2H3
- InChIKey: HQADRFRTIALOCB-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])[H])C1=C([H])C([H])=C([H])N1C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 137.08400
- どういたいしつりょう: 137.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22
- 疎水性パラメータ計算基準値(XlogP): 1
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色または淡黄色の液体。
- 密度みつど: 1.01
- ふってん: 82°C/12mmHg(lit.)
- フラッシュポイント: 86.4 ºC
- 屈折率: 1.5280-1.5340
- PSA: 22.00000
- LogP: 1.71060
- ようかいせい: 未確定
- FEMA: 3147
2-Acetyl-1-ethylpyrrole セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- 危険カテゴリコード: 36/37/38-36
- セキュリティの説明: S26; S37/39
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Store at room temperature
2-Acetyl-1-ethylpyrrole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Acetyl-1-ethylpyrrole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1047166-100g |
1-(1-Ethyl-1H-pyrrol-2-yl)ethanone |
39741-41-8 | 98%+ | 100g |
$235 | 2023-05-17 | |
Chemenu | CM197997-100g |
2-Acetyl-1-ethylpyrrole |
39741-41-8 | 95%+ | 100g |
$*** | 2023-05-30 | |
abcr | AB146088-10 g |
2-Acetyl-1-ethylpyrrole, 98%; . |
39741-41-8 | 98% | 10g |
€92.30 | 2023-05-09 | |
Oakwood | 002746-100g |
2-Acetyl-1-ethylpyrrole |
39741-41-8 | 98% | 100g |
$129.00 | 2024-07-19 | |
Oakwood | 002746-5g |
2-Acetyl-1-ethylpyrrole |
39741-41-8 | 98% | 5g |
$11.00 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031826-25g |
1-(1-Ethyl-1H-pyrrol-2-yl)ethanone |
39741-41-8 | 97% | 25g |
¥314.00 | 2024-05-15 | |
Apollo Scientific | OR929782-25g |
2-Acetyl-1-ethylpyrrole |
39741-41-8 | 98+% | 25g |
£40.00 | 2025-02-21 | |
Apollo Scientific | OR929782-100g |
2-Acetyl-1-ethylpyrrole |
39741-41-8 | 98+% | 100g |
£123.00 | 2025-02-21 | |
Fluorochem | 002746-25g |
2-Acetyl-1-ethylpyrrole |
39741-41-8 | 98% | 25g |
£35.00 | 2022-03-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029705-25g |
2-Acetyl-1-ethylpyrrole |
39741-41-8 | 98% | 25g |
¥300 | 2023-09-09 |
2-Acetyl-1-ethylpyrrole サプライヤー
2-Acetyl-1-ethylpyrrole 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
2-Acetyl-1-ethylpyrroleに関する追加情報
2-Acetyl-1-Ethylpyrrole: A Comprehensive Overview
2-Acetyl-1-Ethylpyrrole, also known by its CAS number 39741-41-8, is a versatile organic compound with significant applications in various fields. This compound, characterized by its pyrrole ring substituted with an acetyl group at position 2 and an ethyl group at position 1, has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. Recent studies have further elucidated its synthesis, reactivity, and functionalization, making it a subject of interest for researchers and industry professionals alike.
The synthesis of 2-Acetyl-1-Ethylpyrrole involves a series of well-established organic reactions. Typically, the compound is synthesized via the condensation of ethylamine with an appropriate aldehyde or ketone derivative. This process often employs catalytic agents to enhance reaction efficiency and yield. Recent advancements in catalytic systems have enabled the synthesis of this compound under milder conditions, reducing energy consumption and environmental impact. Such innovations highlight the growing emphasis on sustainable chemistry practices in modern research.
2-Acetyl-1-Ethylpyrrole exhibits interesting reactivity due to the electron-rich nature of the pyrrole ring. This makes it a valuable precursor in the construction of heterocyclic compounds, which are widely used in drug design. For instance, derivatives of this compound have shown promise as inhibitors of certain enzymes associated with neurodegenerative diseases. Researchers have explored its ability to form bioisosteric replacements for existing drug molecules, potentially offering improved pharmacokinetic profiles.
In the field of materials science, 2-Acetyl-1-Ethylpyrrole has been investigated for its role in the synthesis of conductive polymers. The pyrrole moiety serves as a building block for these materials, which find applications in electronics, sensors, and energy storage devices. Recent studies have demonstrated that incorporating substituents like the acetyl and ethyl groups can enhance the electrical properties of the resulting polymers, making them more suitable for advanced technological applications.
The versatility of 2-Acetyl-1-Ethylpyrrole extends to its use in agrochemicals. Its derivatives have been studied for their potential as herbicides or fungicides. By modifying the substituents on the pyrrole ring, researchers can tailor the compound's activity against specific pests or pathogens while minimizing toxicity to non-target organisms. This approach aligns with the global trend toward developing eco-friendly agricultural solutions.
From a structural standpoint, 2-Acetyl-1-Ethylpyrrole features a conjugated system that contributes to its stability and reactivity. The acetyl group at position 2 introduces electron-withdrawing effects, which can influence the compound's interaction with biological targets or its participation in chemical reactions. Meanwhile, the ethyl group at position 1 provides steric bulk, potentially affecting both physical properties and reactivity profiles.
Recent research has also focused on the stereochemistry of 2-Acetyl-1-Ethylpyrrole. The compound's chiral centers offer opportunities for enantioselective synthesis, which is crucial for producing pharmaceutical agents with specific biological activities. By employing asymmetric catalysis techniques, chemists can now synthesize enantiopure forms of this compound more efficiently than ever before.
In conclusion, 2-Acetyl-1-Ethylpyrrole (CAS No: 39741-41-8) stands out as a multifaceted organic compound with diverse applications across various industries. Its unique chemical structure lends itself to innovative uses in drug discovery, materials science, and agriculture. As research continues to uncover new aspects of its chemistry and utility, this compound is poised to play an increasingly important role in both academic and industrial settings.
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